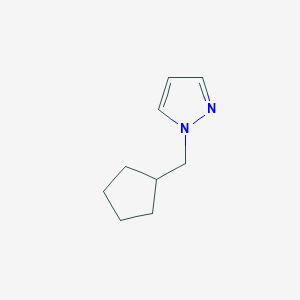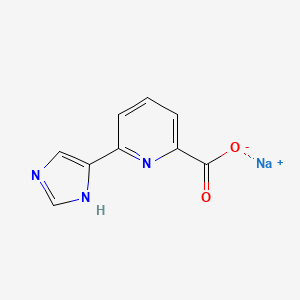![molecular formula C14H15N3O2 B2956920 6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 1707603-16-4](/img/structure/B2956920.png)
6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid” is a synthetic organic compound. It is a derivative of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring with an ethyl group attached to the nitrogen atom and a carboxyl group connected to the carbon atom. The molecular formula is C16H19N3O2 .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
A series of derivatives related to the chemical structure of interest have been synthesized and evaluated for their antimicrobial and antioxidant activities. For example, new pyrazole carbonitriles and oxadiazolyl derivatives were created and tested, showing significant activity against organisms such as Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. These compounds also demonstrated high antioxidant activity, which was further supported by quantitative structure–activity relationships and molecular docking studies (Bassyouni et al., 2012).
Green Synthesis and Catalysis
Research into green chemistry approaches has led to the development of efficient synthetic pathways for similar heterocyclic compounds. For instance, disulfonic acid imidazolium chloroaluminate was used as a novel acidic and heterogeneous catalyst for the synthesis of pyrazole derivatives under solvent-free conditions, demonstrating the potential for environmentally friendly chemical processes (Moosavi-Zare et al., 2013).
Functionalization and Cyclization Reactions
The versatility of pyrazole derivatives has been shown in various functionalization and cyclization reactions. For example, 1H-pyrazole-3-carboxylic acid and its acid chloride have been converted into ester or amide derivatives, showcasing the reactivity of these compounds towards different nucleophiles and their potential for generating diverse molecular architectures (Akçamur et al., 1997).
Antioxidant Activities
Research into the antioxidant properties of pyrazole derivatives has identified compounds with significant radical scavenging activities. This research is important for understanding the potential therapeutic applications of these compounds in combating oxidative stress-related diseases (Umesha et al., 2009).
Corrosion Inhibition
Pyrazole derivatives have also been evaluated as corrosion inhibitors, showing high efficiency in protecting metal surfaces against corrosion. This application is crucial for industrial processes, where corrosion can lead to significant economic losses. Studies have combined experimental approaches with quantum chemical calculations to optimize the performance of these inhibitors (Dohare et al., 2017).
Orientations Futures
Imidazole derivatives have a broad range of chemical and biological properties, making them important in the development of new drugs . Future research could focus on exploring the potential applications of “6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid” in various fields, including pharmaceuticals and agrochemicals .
Propriétés
IUPAC Name |
6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-2-10-12(14(18)19)13-15-11(8-17(13)16-10)9-6-4-3-5-7-9/h3-7,11,15H,2,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOSZGONKQUEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2CC(NC2=C1C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B2956846.png)


![Methyl N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycinate](/img/structure/B2956854.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2956855.png)
![Tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2956856.png)


![5-chloro-2-{[4-(3,4-diethoxybenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2956859.png)
